

In-depth Technical Guide: The Chemical and Pharmacological Profile of Losigamone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Losigamone is an investigational anticonvulsant agent that has been evaluated for the treatment of epilepsy, particularly for partial seizures.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of **Losigamone**, with a focus on its mechanism of action and relevant experimental data.

Chemical Structure and Properties

Losigamone, with the chemical formula C₁₂H₁₁ClO₄, is a chiral molecule existing as a racemic mixture of two enantiomers.[2] The systematic IUPAC name for one of the enantiomers is (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one.[2]

Chemical Structure:

Skeletal formula of losigamone

Figure 1: 2D Chemical Structure of Losigamone

Physicochemical Properties



A summary of the key physicochemical properties of **Losigamone** is presented in the table below. Experimentally determined values for properties such as melting point, boiling point, and pKa are not readily available in the public domain. The data presented are primarily computed values.

Property	Value	Source
Molecular Formula	C12H11ClO4	[2]
Molecular Weight	254.67 g/mol	[2]
CAS Number	112856-44-7	[2]
IUPAC Name	(2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one	[2]
Solubility	Soluble in DMSO and Ethanol. A protocol for an in vivo formulation involves a solution of ≥ 2.5 mg/mL in a mixture of DMSO, PEG300, Tween-80, and saline.[1]	

Synthesis

A general synthetic route for **Losigamone** has been described. The following represents a plausible, representative protocol based on published synthetic strategies for analogous compounds.

Representative Synthetic Protocol

This protocol is an illustrative example and may require optimization.

Step 1: Condensation 2-chlorobenzaldehyde is condensed with methyl 3-methoxy-2(E)-butenoate in the presence of a strong base in a solvent mixture such as dimethyl sulfoxide/water.







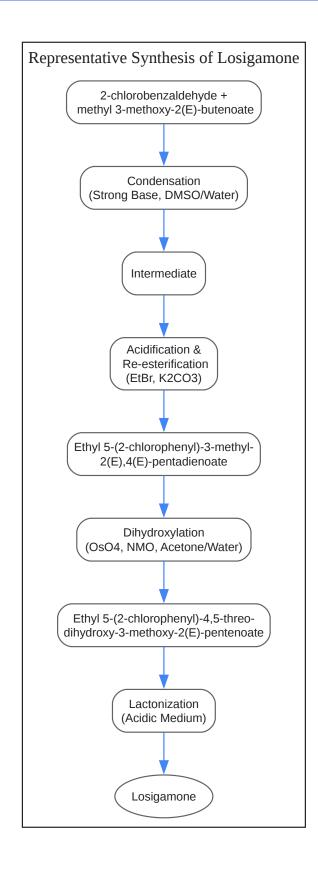
Step 2: Acidification and Re-esterification The reaction mixture is then acidified and re-esterified using ethyl bromide and potassium carbonate to yield ethyl 5-(2-chlorophenyl)-3-methyl-2(E),4(E)-pentadienoate.

Step 3: Dihydroxylation The resulting product undergoes osmium tetroxide-catalyzed dihydroxylation in an acetone/water solvent system with N-methylmorpholine-N-oxide (NMO) as a co-oxidant. This step selectively yields ethyl 5-(2-chlorophenyl)-4,5-threo-dihydroxy-3-methoxy-2(E)-pentenoate.

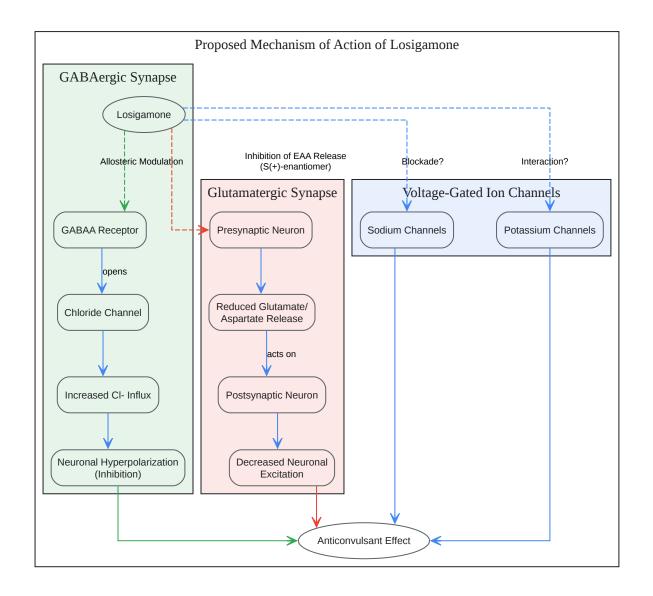
Step 4: Lactonization The dihydroxylated intermediate spontaneously lactonizes in an acidic medium to yield **Losigamone**.

Diagram of Synthetic Workflow:

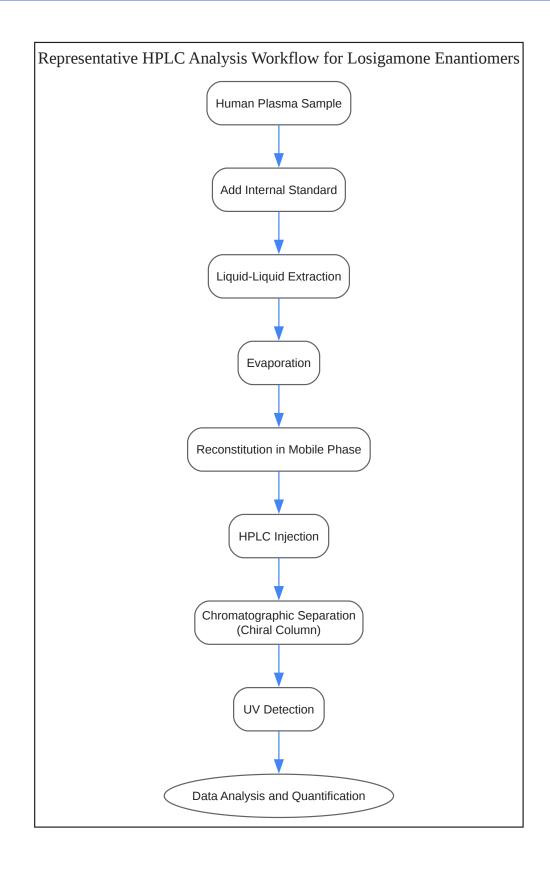












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